2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Description

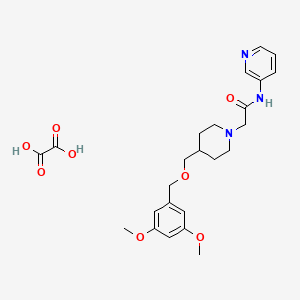

This compound is a synthetic small molecule characterized by a piperidine core substituted with a benzyloxy-methyl group and an acetamide moiety linked to a pyridin-3-yl group. The oxalate salt form enhances solubility and stability, which is critical for pharmaceutical applications. Its molecular structure includes:

- Piperidine ring: Provides a rigid scaffold for pharmacophore orientation.

- N-(pyridin-3-yl)acetamide: Introduces hydrogen-bonding capability and aromatic interactions via the pyridine ring.

Structural modifications, such as replacing the N-methyl group with a pyridin-3-yl substituent, likely alter physicochemical properties and target affinity.

Properties

IUPAC Name |

2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4.C2H2O4/c1-27-20-10-18(11-21(12-20)28-2)16-29-15-17-5-8-25(9-6-17)14-22(26)24-19-4-3-7-23-13-19;3-1(4)2(5)6/h3-4,7,10-13,17H,5-6,8-9,14-16H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJNBTKZIPBLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CN=CC=C3)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 489.5 g/mol. The structure features a piperidine ring, a pyridine moiety, and a dimethoxybenzyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 489.5 g/mol |

| CAS Number | 1396877-09-0 |

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural features are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways. Such interactions may modulate neurotransmitter systems or exhibit anti-inflammatory properties, making this compound a candidate for further pharmacological studies .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that related compounds can significantly reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and modulating inflammatory pathways can lead to therapeutic benefits. Preliminary studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research into piperidine derivatives often highlights their ability to cross the blood-brain barrier and interact with central nervous system targets, which could be beneficial in treating neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives akin to this compound:

- Antioxidant Activity : A study demonstrated that similar compounds showed significant inhibition of DPPH radicals at concentrations as low as 1 mg/mL, suggesting strong antioxidant potential .

- Cell Viability : In vitro experiments indicated that these compounds could enhance cell viability under oxidative stress conditions by modulating ROS levels and improving mitochondrial function .

- Inflammation Modulation : Another study highlighted the ability of piperidine derivatives to downregulate inflammatory markers in cell cultures exposed to inflammatory stimuli, supporting their potential use in anti-inflammatory therapies .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity

- Research indicates that compounds with similar structural motifs to this molecule exhibit binding affinities for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety.

-

Antioxidant Properties

- The presence of methoxy groups in the compound enhances its ability to scavenge free radicals, suggesting a protective role against oxidative stress. This property may have implications for neuroprotective therapies in conditions like Alzheimer's disease.

-

Antimycobacterial Activity

- Related compounds have demonstrated promising activity against Mycobacterium species, indicating that this compound could be explored for treating infections caused by these pathogens.

Pharmacological Evaluation

A study evaluated the pharmacological profile of structurally similar compounds, revealing that modifications in the benzyl group significantly impacted receptor selectivity and potency. This suggests that the compound may possess unique pharmacological properties that warrant further investigation.

Antioxidant Studies

In vitro studies assessed the antioxidant capacity of related compounds, demonstrating their ability to reduce oxidative damage in cellular models. The findings indicate a potential for therapeutic applications in oxidative stress-related diseases.

Cytotoxicity Assessment

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin receptors (5-HT2A, 5-HT2C) |

| Antioxidant | Scavenging free radicals; protective effects against oxidative stress |

| Antimycobacterial | Activity against Mycobacterium species; potential for treating infections |

| Cytotoxicity | Inhibition of cancer cell proliferation; mechanisms include apoptosis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table highlights critical differences between the query compound and its closest analogs:

*Estimated based on structural modifications.

Pharmacological and Physicochemical Differences

- Solubility : The oxalate salt in the query compound likely improves aqueous solubility compared to free-base or hydrochloride salts of analogs .

- Target Binding : The pyridin-3-yl group may enhance interactions with kinase ATP-binding pockets (e.g., EGFR or ALK kinases) due to its planar aromaticity and nitrogen lone pairs, unlike the N-methyl variant, which lacks such features.

- Metabolic Stability : The dimethoxybenzyl group in the query compound could increase metabolic resistance compared to analogs with single methoxy or unsubstituted benzyl groups.

Research Findings and Limitations

Gaps in Evidence

The provided evidence lacks critical data on:

- In vitro/in vivo efficacy of the query compound.

- ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

- Direct comparisons with commercial drugs (e.g., crizotinib, a pyridine-containing kinase inhibitor).

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including functional group protection, coupling, and oxalate salt formation. Key steps include:

- Temperature control : Maintaining 0–5°C during nucleophilic substitution to minimize side reactions .

- pH adjustment : Critical during oxalate salt formation to ensure proper crystallization .

- Purification : Use recrystallization (ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Yield optimization : Microwave-assisted synthesis or solvent-free conditions may reduce reaction times and improve yields, as seen in analogous piperidine derivatives .

Q. Table 1: Example Synthesis Parameters

| Step | Conditions | Key Reagents/Purification |

|---|---|---|

| Nucleophilic Substitution | 0–5°C, ethanol, piperidine catalyst | Ethanol recrystallization |

| Oxalate Salt Formation | pH 6.5–7.0, aqueous buffer | Chromatography (silica gel) |

Q. Which spectroscopic methods are recommended for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine ring, pyridinyl acetamide linkage, and 3,5-dimethoxybenzyl ether groups. Pay attention to splitting patterns (e.g., methoxy singlet at ~δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 489.5 (M+H) and oxalate counterion .

- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretch (~1650 cm) and ether C-O-C bands (~1250 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability)?

The oxalate form enhances aqueous solubility and stability compared to the free base, but precise data (e.g., melting point, logP) are absent in literature. To address this:

- Comparative studies : Measure solubility in DMSO, water, and PBS buffer at pH 7.4 using UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition points .

- Computational modeling : Predict logP and pKa using software like ACD/Labs or Schrödinger Suite to guide experimental design .

Q. What experimental strategies are suitable for elucidating the mechanism of action?

While the mechanism remains unconfirmed, prioritize:

- Receptor binding assays : Screen against GPCRs or kinase targets common to structurally similar piperidine-acetamide derivatives (e.g., neurotransmitter receptors) .

- Enzyme inhibition studies : Test activity against cyclooxygenase (COX) or phosphodiesterases (PDEs) due to anti-inflammatory potential .

- Molecular docking : Use PyMOL or AutoDock to model interactions with predicted targets (e.g., serotonin receptors) .

Q. Table 2: Proposed Pharmacological Screening Pipeline

| Assay Type | Target Class | Key Readouts |

|---|---|---|

| Radioligand binding | GPCRs (5-HT, dopamine) | IC, K values |

| Cell-based cAMP assay | Adenylate cyclase | cAMP modulation |

| In vitro COX inhibition | Cyclooxygenase-2 | % inhibition at 10 µM |

Q. How can reaction intermediates be characterized to optimize synthetic pathways?

- Isolation of intermediates : Use quenching at low temperatures and rapid chromatography to trap unstable species (e.g., iminium ions in piperidine ring formation) .

- Kinetic analysis : Employ HPLC to monitor reaction progress and identify rate-limiting steps .

- Mechanistic probes : Isotopic labeling (e.g., O in oxalate) or trapping experiments with TEMPO to detect radical intermediates .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., acetylation) to improve safety and reproducibility .

- Quality by Design (QbD) : Use Design of Experiments (DoE) to optimize parameters like solvent polarity and catalyst loading .

- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of critical quality attributes .

Q. How can researchers validate purity and identity for regulatory compliance?

- HPLC-UV/HRMS : Ensure ≥95% purity with orthogonal methods (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Elemental analysis : Confirm C, H, N content matches theoretical values (CHNO) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify major impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.